molecular formula C9H13N B1328907 3-Butylpyridine CAS No. 539-32-2

3-Butylpyridine

Cat. No.: B1328907
CAS No.: 539-32-2
M. Wt: 135.21 g/mol
InChI Key: QSNMFWFDOFQASV-UHFFFAOYSA-N
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Description

3-Butylpyridine is an organic compound with the chemical formula C₉H₁₃N. It is a derivative of pyridine, where a butyl group is attached to the third carbon of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with butyl halides in the presence of a base. Another method includes the reaction of pyridine with butyl lithium, followed by quenching with water .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the alkylation reactions, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 3-Butylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Butylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-tert-Butylpyridine
  • 4-Ethylpyridine
  • 3-Ethylpyridine
  • 4-Propylpyridine
  • 2-Ethylpyridine

Comparison: 3-Butylpyridine is unique due to the position of the butyl group on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. For example, 4-tert-Butylpyridine has the butyl group at the fourth position, which can lead to different steric and electronic effects compared to this compound .

Properties

IUPAC Name

3-butylpyridine
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InChI

InChI=1S/C9H13N/c1-2-3-5-9-6-4-7-10-8-9/h4,6-8H,2-3,5H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QSNMFWFDOFQASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N
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DSSTOX Substance ID

DTXSID9060231
Record name 3-Butylpyridine
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Molecular Weight

135.21 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Butylpyridine
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Boiling Point

80.00 to 81.00 °C. @ 8.00 mm Hg
Record name 3-Butylpyridine
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CAS No.

539-32-2
Record name 3-Butylpyridine
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Record name 3-Butylpyridine
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Record name Pyridine, 3-butyl-
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Record name 3-butylpyridine
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Record name 3-BUTYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of 3-butylpyridine?

A1: this compound can be found naturally as a volatile constituent in mandarin and tangerine peel extracts. [] It has also been identified as a phytotoxin produced by the fungus Rhizoctonia solani AG1–1A. []

Q2: How does this compound interact with smectite clay surfaces?

A2: Research suggests that this compound interacts with hydrated smectite clay surfaces through a two-step mechanism. Initially, hydrophobic bonding occurs between the butyl side chain of the molecule and hydrophobic nanosites on the clay surface. Subsequently, surface acidity catalyzes the protonation of this compound, leading to stronger adsorption. This protonation occurs at a pH 1 to 1.5 units higher than the pKa of the base. []

Q3: Can this compound be synthesized?

A3: Yes, this compound can be synthesized through several methods. One approach involves the reaction of this compound with aliphatic ketones in the presence of amalgamated magnesium, leading to the formation of 5-substituted 2-pyridinemethanols. These intermediates can then be further processed to yield 5-butyl-2-pyridinecarboxylic acid. [] Another method utilizes the bis(3‐pyridyl)copperlithium/tributylphosphine complex to produce this compound. [, ]

Q4: Are there any known applications of this compound in coordination chemistry?

A4: Yes, this compound has been utilized as a ligand in the synthesis and characterization of molybdenum complexes. [] Additionally, it has been used in the preparation of ionic liquids containing cationic cobalt(III) complexes. The resulting ionic liquid, [Co(acacen)(this compound)2][Tf2N], is a reddish-brown, diamagnetic liquid at room temperature and exhibits a glass transition at −12 °C. []

Q5: Does this compound play a role in the development of sheath blight disease in rice?

A5: Recent research suggests that this compound, identified in the culture filtrate of the Rhizoctonia solani RIRS‐K isolate, might act as a phytotoxin contributing to sheath blight disease in rice. The compound induced necrotic symptoms in rice plants similar to those observed during the disease. []

Q6: What is the aroma profile of this compound?

A6: this compound contributes to the overall aroma of Pavonia odorata, an Indian herbal medicine. Gas chromatography-olfactometry analysis revealed that this compound possesses a spicy aroma with a flavor dilution (FD) factor of 64. []

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